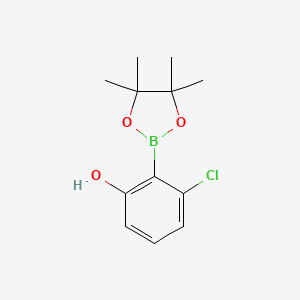

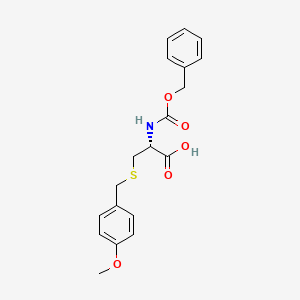

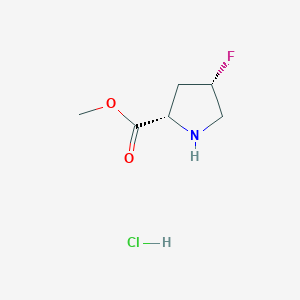

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” were not found, related compounds have been synthesized through various methods. For instance, 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .

Aplicaciones Científicas De Investigación

-

One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

- Summary of Application : This research focuses on the synthesis of furan compounds, which are interesting due to their many applications in the chemical industry . The plant-derived furan 5-hydroxymethylfurfurol (5-HMF) is extensively used as a transformation platform .

- Methods of Application : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .

- Results or Outcomes : The research resulted in the development of a one-pot synthesis of a stable 5-HMF derivative with good water-solubility . This compound is highly promising for biological screening .

-

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .

- Methods of Application : The review summarized various kinds of synthetic routes for imidazole and their derived products .

- Results or Outcomes : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

One-Pot Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

- Summary of Application : This research focuses on the synthesis of furan compounds, which are interesting due to their many applications in the chemical industry . The plant-derived furan 5-hydroxymethylfurfurol (5-HMF) is extensively used as a transformation platform .

- Methods of Application : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .

- Results or Outcomes : The research resulted in the development of a one-pot synthesis of a stable 5-HMF derivative with good water-solubility . This compound is highly promising for biological screening .

-

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .

- Methods of Application : The review summarized various kinds of synthetic routes for imidazole and their derived products .

- Results or Outcomes : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

- Summary of Application : 2-Acetylfuran is a useful intermediate in the synthesis of fine chemicals and pharmaceuticals . It is used in the production of the generic cephalosporin antibiotic cefuroxime .

- Methods of Application : Modern industrial synthesis generally involves the Friedel–Crafts acylation of furan with acetic anhydride .

- Results or Outcomes : The solid melts at 30 °C and has a density of 1.0975 g/ml at 20 °C, while the normal boiling point of the liquid is 168–169 °C .

-

Sustainable Synthesis of 3-(2-furyl)acrylic Acid and Its Novel-Substituted Derivatives

- Summary of Application : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .

- Methods of Application : The synthesis started from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .

- Results or Outcomes : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .

Direcciones Futuras

While specific future directions for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” are not available, related compounds have shown promise in various fields. For example, novel 2-methyl-3-furyl sulfide flavor derivatives have shown antimicrobial activity against different foodborne bacterial or fungal strains, suggesting they could be promising preservatives for food production .

Propiedades

IUPAC Name |

methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJPCDOESFOSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)